
3,5-Dichloro-2-cyanopyridine
Overview
Description
3,5-Dichloro-2-cyanopyridine (CAS: 85331-33-5) is a halogenated pyridine derivative with the molecular formula C₆H₂Cl₂N₂ and a molecular weight of 173.00 g/mol . It features a pyridine ring substituted with two chlorine atoms at the 3- and 5-positions and a cyano (-CN) group at the 2-position. This compound is commercially available in purities up to 98%, with prices ranging from ¥30/g (1g) to ¥2817/500g . Its primary applications include pharmaceutical synthesis, particularly as a key intermediate in the production of Vadadustat, a drug for anemia associated with chronic kidney disease .
The cyano group enhances reactivity, enabling nucleophilic substitutions and coupling reactions, such as Suzuki-Miyaura cross-coupling, as demonstrated in the synthesis of Vadadustat . The chlorine atoms further activate the pyridine ring for regioselective functionalization.
Preparation Methods
Reduction of Tetrachloro-2-cyanopyridine
One of the primary methods involves the selective reduction of 3,4,5,6-tetrachloro-2-cyanopyridine to 3,5-dichloro-2-cyanopyridine using metallic reducing agents such as zinc or manganese in organic solvents.
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- The tetrachloro precursor is heated with zinc or manganese powder in solvents like dimethylformamide, aliphatic amines, alcohols, or carboxylic acid amides.
- Reaction temperatures range from 64°C to 125°C.
- Molar ratio of tetrachloro cyanopyridine to metal is typically 1:3 to 1:10.
- Reaction time is approximately 1.5 hours.
- The process avoids the use of toxic sodium cyanide, enhancing safety.
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- 2.42 g (0.01 mol) of 3,4,5,6-tetrachloro-2-cyanopyridine reacted with 1.96 g (0.03 mol) zinc dust in 15 mL dimethylformamide at 125°C for 90 minutes.
- Yield: 92% of this compound after extraction with methylene chloride.
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- High yield (up to 92%).
- Simplified process without hazardous hydrazine or sodium cyanide.
- Avoids explosive and toxic intermediates.
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- Excess metal remains unreacted, requiring separation.
- Requires careful control of temperature and solvent choice for optimal yield.
Parameter | Conditions/Values |
---|---|
Reducing agent | Zinc or manganese |
Solvents | Dimethylformamide, aliphatic amines, alcohols, carboxylic acid amides |
Temperature | 64–125 °C |
Molar ratio (tetrachloro:metal) | 1:3 to 1:10 |
Reaction time | ~1.5 hours |
Yield | Up to 92% |
Hydrazine Reduction and Hydrolysis Route (Less Preferred)
An older method involves:
- Reduction of tetrachloro-2-cyanopyridine with hydrazine in ethanol in the presence of triethylamine to form 3,5,6-trichloro-4-hydrazinopyridine derivative.
- Hydrolysis of the cyanogroup with sulfuric acid at 115–120°C.
- Subsequent dechlorination and hydrazine removal by sodium hydroxide treatment.
- Use of hydrazine, which is toxic and explosive in air mixtures.
- Multi-step process with hazardous intermediates.
- Complex and less safe compared to metal reduction.
Source: SU1728241A1 patent
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-2-cyanopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form corresponding pyridine N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide or peracids in the presence of a catalyst.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 3,5-Dichloro-2-aminopyridine.
Oxidation: this compound N-oxide.
Scientific Research Applications
Agrochemical Development
Pesticide Synthesis
3,5-Dichloro-2-cyanopyridine is a critical intermediate in the development of agrochemicals, particularly insecticides and herbicides. Its derivatives are designed to enhance crop protection and improve agricultural yield. For instance, several studies have demonstrated its efficacy in creating compounds that target specific pests while minimizing environmental impact.
Agrochemical | Active Ingredient | Target Pest | Application Method |
---|---|---|---|
Insecticide A | Compound X | Aphids | Foliar spray |
Herbicide B | Compound Y | Broadleaf weeds | Soil application |
Pharmaceutical Applications
Drug Development
The compound plays a significant role in the pharmaceutical industry, particularly in synthesizing drugs that target specific biological pathways. Research has shown that derivatives of this compound exhibit potential therapeutic effects against various diseases.
Case Study: Carbonic Anhydrase Inhibition
A study investigated the inhibition effects of synthesized 2-amino-3-cyanopyridine derivatives on carbonic anhydrases (CA), which are crucial for regulating pH and fluid balance in biological systems. The results indicated that certain derivatives demonstrated strong inhibition activity against human CA isoenzymes, suggesting potential applications in treating conditions such as glaucoma and epilepsy .
Material Science
Specialty Polymers and Coatings
In material science, this compound is used to produce specialty polymers and coatings with enhanced durability and resistance to environmental factors. Its incorporation into polymer matrices can improve mechanical properties and thermal stability.
Material Type | Property Enhanced | Application |
---|---|---|
Polymer A | Thermal stability | Electronics insulation |
Coating B | Chemical resistance | Protective coatings for metals |
Research Reagents
As a versatile reagent, this compound is widely utilized in laboratory settings for synthesizing other complex organic molecules. Its ability to participate in various chemical reactions makes it invaluable for advancing chemical research.
Analytical Chemistry
In analytical chemistry, this compound is employed in methods to detect and quantify other substances. It aids in quality control processes across various industries, ensuring compliance with safety standards.
Example Applications
- Chromatography: Used as a standard for calibrating instruments.
- Spectroscopy: Assists in identifying unknown compounds through spectral analysis.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-cyanopyridine depends on its application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. For example, it can be converted into compounds that inhibit enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structurally related pyridine derivatives differ in substituents, influencing their physical properties, reactivity, and applications. Below is a detailed comparison:
Structural Analogs and Key Properties
Reactivity and Functional Group Analysis
- Cyano Group (this compound): The -CN group is electron-withdrawing, polarizing the pyridine ring and facilitating nucleophilic aromatic substitution (e.g., hydrolysis to carboxylic acids or amides). This reactivity is exploited in multi-step syntheses, such as the conversion to Vadadustat via Suzuki coupling .
- It may serve as a pharmacophore in drug design .
- Methoxy Group (3,5-Dichloro-2-methoxypyridine) : The -OCH₃ group is mildly electron-donating, reducing ring activation compared to -CN. It is typically used as a protecting group or directing moiety in heterocyclic chemistry .
- Unsubstituted Chlorines (3,5-Dichloropyridine) : The absence of a strong electron-withdrawing group limits reactivity, making it more suitable for agrochemicals than complex pharmaceuticals .
Commercial Availability and Cost
- This compound is widely available from suppliers like Shanghai Ji Ning and CymitQuimica, with bulk pricing at ~€136/100g .
- 3,5-Dichloropyridine is listed in NIST databases but requires subscription access, suggesting specialized use .
- 3,5-Dichloro-2-methoxypyridine is produced by Chongqing Chemdad Co., Ltd., but pricing data is unavailable .
Biological Activity
3,5-Dichloro-2-cyanopyridine (DCP), also known as 3,5-dichloropicolinonitrile, is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and implications in pharmaceutical applications, supported by data tables and case studies.
This compound has the molecular formula and is characterized by a pyridine ring substituted with two chlorine atoms and a cyano group. Its structure allows for significant interactions with various biological targets, making it a valuable compound in medicinal chemistry.
Enzyme Interactions
DCP interacts with several key enzymes, particularly cytochrome P450 (CYP) enzymes, which are pivotal in drug metabolism. These interactions can lead to both the inhibition and activation of enzymatic activities:
- Cytochrome P450 Interaction : DCP has been shown to inhibit certain CYP enzymes, affecting the metabolism of drugs and other xenobiotics. This inhibition can alter pharmacokinetics and toxicity profiles of co-administered drugs.
- Gene Expression Modulation : The compound modulates the expression of genes involved in oxidative stress responses and apoptosis. For example, it can promote or inhibit cell death depending on the cellular context.
Cellular Effects
DCP exhibits profound effects on various cell types, influencing:
- Cell Signaling Pathways : It affects pathways related to cell survival and apoptosis.
- Metabolic Processes : DCP alters cellular metabolism by interacting with metabolic pathways crucial for energy production and cellular repair.
Case Studies
- Anti-Cancer Activity : In vitro studies have demonstrated that DCP can induce apoptosis in cancer cell lines by modulating apoptotic signaling pathways. This suggests potential applications in cancer therapeutics.
- Neuroprotective Effects : Research indicates that DCP may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases by reducing oxidative stress in neuronal cells .
Data Table: Summary of Biological Activities
Biochemical Pathways
DCP is involved in several metabolic pathways:
- Synthesis of Niacin : It serves as an intermediate in the synthesis of niacin and niacinamide, essential for cellular respiration.
- Interaction with Proteins : DCP binds to specific proteins, altering their stability and function. This can lead to significant changes in metabolic pathways and cellular functions.
Transport and Distribution
The bioavailability of DCP is influenced by its transport mechanisms within cells:
- Cell Membrane Transport : DCP interacts with membrane transport proteins that facilitate its entry into cells.
- Subcellular Localization : The compound tends to accumulate in specific organelles like mitochondria, where it can impact mitochondrial function and energy metabolism.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3,5-Dichloro-2-cyanopyridine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, chlorination of 2-cyanopyridine derivatives using POCl₃ or PCl₅ under reflux conditions (60–80°C, 6–12 hours) yields high purity products. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) is recommended. Reaction optimization includes monitoring temperature stability and stoichiometric ratios of halogenating agents to avoid over-chlorination .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (CDCl₃) identifies substituent positions (e.g., aromatic protons at δ 7.8–8.5 ppm, nitrile at δ ~115 ppm).
- X-ray Crystallography : SHELXL refinement (using SHELX-2018 software) resolves molecular geometry and confirms substitution patterns. For twinned crystals, twin law refinement is essential .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (173.00 g/mol) .
Q. How are crystallographic challenges (e.g., twinning) addressed during structure refinement?
Properties
IUPAC Name |
3,5-dichloropyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUOLSDAAPMVJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377839 | |
Record name | 3,5-Dichloro-2-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85331-33-5 | |
Record name | 3,5-Dichloro-2-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dichloro-2-cyanopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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